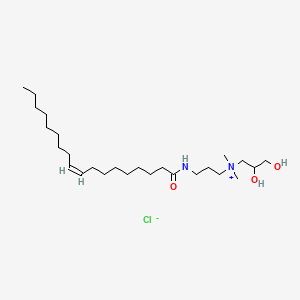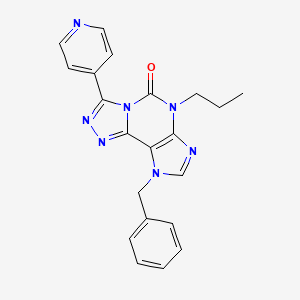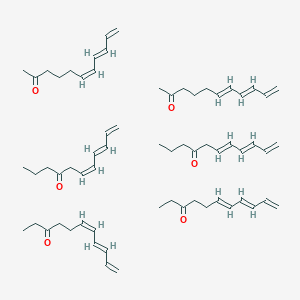
Ferula galbaniflua resin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FEMA 2502, also known as Galbanum resin, is a natural resin obtained from plants of the genus Ferula. It is primarily found in northern Iran, southern Iran, Turkey, and Lebanon. The resin has a characteristic aromatic odor and a bitter, warm, acrid taste. It is widely used in the fragrance industry due to its warm, resinous, somewhat spicy, and balsamic odor .
准备方法
Synthetic Routes and Reaction Conditions: Galbanum resin is obtained through the natural exudation of the plant Ferula. The plant yields a resinous exudate that is commercially distinguished by two types: Levant galbanum (soft) and Persian galbanum (hard). The resin is collected by making incisions in the plant’s stem and allowing the exudate to harden .
Industrial Production Methods: The industrial production of Galbanum resin involves the collection of the resinous exudate from the plant, followed by purification processes to remove impurities. The resin is then processed into various forms such as essential oils, absolutes, and resinoids for use in different applications .
化学反应分析
Types of Reactions: Galbanum resin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the resin’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Galbanum resin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the chemical reactions of Galbanum resin include various sesquiterpenic compounds such as α-terpenyl acetate, α-fenchyl acetate, guaiol, bulnesol, and β-eudesmol. These compounds contribute to the resin’s characteristic odor and are valuable in the fragrance industry .
科学研究应用
Galbanum resin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing various sesquiterpenic compounds. In biology, it is studied for its potential antimicrobial and anti-inflammatory properties. In medicine, it is explored for its potential therapeutic effects, including its use in traditional medicine for treating various ailments. In the industry, it is widely used in the fragrance and flavor industry due to its unique aromatic properties .
作用机制
The mechanism of action of Galbanum resin involves its interaction with various molecular targets and pathways. The sesquiterpenic compounds present in the resin are believed to exert their effects by modulating the activity of enzymes and receptors involved in inflammatory and antimicrobial pathways. The exact molecular targets and pathways are still under investigation, but the resin’s bioactive compounds are known to have significant biological activity .
相似化合物的比较
Galbanum resin is unique due to its distinct aromatic properties and the presence of various sesquiterpenic compounds. Similar compounds include other natural resins such as myrrh, frankincense, and benzoin. While these resins share some common properties, Galbanum resin is distinguished by its specific composition of sesquiterpenic compounds and its characteristic odor .
List of Similar Compounds:- Myrrh
- Frankincense
- Benzoin
These resins are also used in the fragrance and flavor industry, but each has its unique properties and applications .
属性
CAS 编号 |
9000-24-2 |
|---|---|
分子式 |
C66H96O6 |
分子量 |
985.5 g/mol |
IUPAC 名称 |
(6Z,8E)-undeca-6,8,10-trien-2-one;(6E,8E)-undeca-6,8,10-trien-2-one;(6Z,8E)-undeca-6,8,10-trien-3-one;(6E,8E)-undeca-6,8,10-trien-3-one;(6Z,8E)-undeca-6,8,10-trien-4-one;(6E,8E)-undeca-6,8,10-trien-4-one |
InChI |
InChI=1S/6C11H16O/c2*1-3-4-5-6-7-8-9-10-11(2)12;2*1-3-5-6-7-8-9-10-11(12)4-2;2*1-3-5-6-7-8-10-11(12)9-4-2/h2*3-7H,1,8-10H2,2H3;4*3,5-8H,1,4,9-10H2,2H3/b5-4+,7-6+;5-4+,7-6-;6-5+,8-7+;6-5+,8-7-;6-5+,8-7+;6-5+,8-7- |
InChI 键 |
WEFHSZAZNMEWKJ-KEDVMYETSA-N |
手性 SMILES |
CCCC(=O)C/C=C/C=C/C=C.CCCC(=O)C/C=C\C=C\C=C.CCC(=O)CC/C=C/C=C/C=C.CCC(=O)CC/C=C\C=C\C=C.CC(=O)CCC/C=C/C=C/C=C.CC(=O)CCC/C=C\C=C\C=C |
规范 SMILES |
CCCC(=O)CC=CC=CC=C.CCCC(=O)CC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CCC(=O)CCC=CC=CC=C.CC(=O)CCCC=CC=CC=C.CC(=O)CCCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
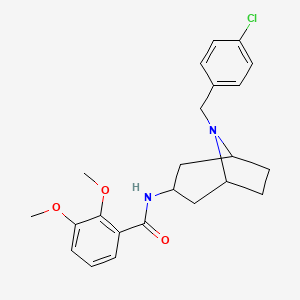
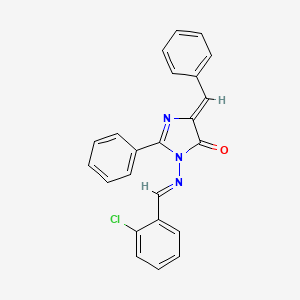


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)


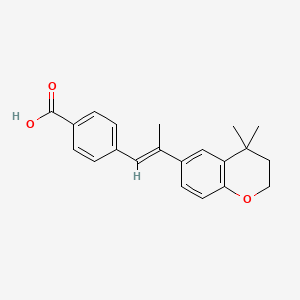

![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
